N-(4-chlorophenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
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Overview
Description
N-(4-chlorophenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a synthetic organic compound characterized by its unique structural features, including a tetrazole ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the thioether with 4-chloroaniline to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chlorophenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and chlorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide: can be compared with other tetrazole-containing compounds, such as:
Uniqueness
What sets This compound apart is its specific combination of functional groups, which may confer unique properties such as enhanced binding affinity or selectivity for certain biological targets.
This detailed overview provides a comprehensive understanding of This compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C16H14ClN5OS |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C16H14ClN5OS/c1-11-3-2-4-14(9-11)22-16(19-20-21-22)24-10-15(23)18-13-7-5-12(17)6-8-13/h2-9H,10H2,1H3,(H,18,23) |
InChI Key |
HMVQUFPLUKFZGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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